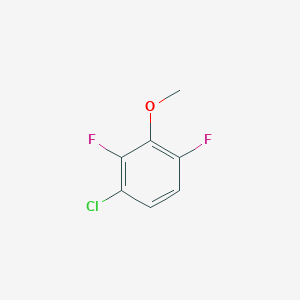

3-Chloro-2,6-difluoroanisole

Beschreibung

The exact mass of the compound 3-Chloro-2,6-difluoroanisole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-2,6-difluoroanisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2,6-difluoroanisole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-2,4-difluoro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTKOWZSDUEQBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378507 | |

| Record name | 3-Chloro-2,6-difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-38-3 | |

| Record name | Benzene, 1-chloro-2,4-difluoro-3-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2,6-difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261762-38-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-2,6-difluoroanisole: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2,6-difluoroanisole, a halogenated aromatic compound of increasing interest in the fields of medicinal chemistry and materials science. We will delve into its core chemical and physical properties, explore validated synthetic pathways with mechanistic insights, analyze its reactivity and synthetic utility, and discuss its applications as a key building block in the development of complex molecules. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical intermediate.

Introduction and Molecular Overview

3-Chloro-2,6-difluoroanisole (CAS No: 252579-92-3) is a substituted anisole derivative characterized by the presence of three halogen atoms—one chlorine and two fluorine—on the benzene ring. The specific arrangement of these substituents, particularly the fluorine atoms ortho to the methoxy group, imparts unique electronic properties and conformational constraints. These features make it a valuable synthon in organic synthesis, allowing for regioselective transformations and the introduction of a trifunctional aromatic scaffold into target molecules. Its structural motifs are found in various biologically active compounds, highlighting its importance as an intermediate in pharmaceutical and agrochemical research.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic data for 3-Chloro-2,6-difluoroanisole are critical for its identification, purification, and handling. The following table summarizes its key properties.

| Property | Value |

| CAS Number | 252579-92-3 |

| Molecular Formula | C₇H₅ClF₂O |

| Molecular Weight | 178.56 g/mol |

| Appearance | Not specified, likely a solid or liquid |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Density | Data not available |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) |

| InChI Key | InChI=1S/C7H5ClF2O/c1-11-7(10)5(8)2-3-4(6(7)9)11/h2-3H,1H3 (Predicted) |

| SMILES | COC1=C(F)C(Cl)=CC=C1F (Predicted) |

Synthesis and Mechanistic Insights

The synthesis of 3-Chloro-2,6-difluoroanisole can be approached through several routes, often starting from more readily available precursors. A logical and efficient pathway involves the methylation of the corresponding phenol, 3-Chloro-2,6-difluorophenol.

Primary Synthetic Route: Williamson Ether Synthesis

The most direct and widely applicable method for preparing anisoles from phenols is the Williamson ether synthesis. This reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism where a phenoxide ion attacks an electrophilic methylating agent.

Causality Behind Experimental Choices:

-

Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is chosen to deprotonate the phenol. It is strong enough to form the phenoxide but not so strong as to cause side reactions. It is also inexpensive and easy to handle.

-

Solvent: A polar aprotic solvent such as acetone or acetonitrile is ideal. These solvents effectively solvate the cation (K⁺), leaving the phenoxide nucleophile more reactive, thereby accelerating the Sₙ2 reaction.

-

Methylating Agent: Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are common choices. Methyl iodide is highly reactive, ensuring the reaction proceeds efficiently.

-

Temperature: The reaction is typically run at a gentle reflux to provide sufficient activation energy without promoting decomposition or side reactions.

Detailed Experimental Protocol:

-

To a solution of 3-Chloro-2,6-difluorophenol (1.0 eq) in acetone (10 mL/mmol), add potassium carbonate (1.5 eq).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux (approx. 56°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion (typically 4-6 hours), cool the reaction to room temperature.

-

Filter the mixture to remove the inorganic salts (KBr and excess K₂CO₃).

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-Chloro-2,6-difluoroanisole.

Self-Validating System:

The progress of this protocol can be reliably tracked. The disappearance of the starting phenol (which is UV active and more polar) and the appearance of the less polar product spot on a TLC plate provides a clear indication of conversion. GC analysis can provide quantitative conversion data. The final product's identity and purity can be confirmed by ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.

Synthesis Workflow Diagram:

Caption: Williamson ether synthesis workflow for 3-Chloro-2,6-difluoroanisole.

Chemical Reactivity and Synthetic Utility

The reactivity of 3-Chloro-2,6-difluoroanisole is governed by the interplay of its functional groups: the electron-donating methoxy group and the electron-withdrawing halogen atoms.

-

Electrophilic Aromatic Substitution: The methoxy group is an ortho-, para-director. However, the ortho positions are blocked by fluorine atoms. Therefore, electrophilic substitution (e.g., nitration, bromination) is expected to occur primarily at the para position (C4) relative to the methoxy group. The overall reactivity of the ring towards electrophiles is reduced due to the inductive electron-withdrawing effects of the halogens.

-

Nucleophilic Aromatic Substitution (SₙAr): The fluorine atoms, being ortho and para to the electron-donating methoxy group, are not highly activated towards SₙAr. However, if a strong electron-withdrawing group were introduced elsewhere on the ring, the fluorine atoms could become susceptible to displacement by strong nucleophiles.

-

Ortho-Lithiation: The fluorine and methoxy groups can direct metalation. Directed ortho-metalation (DoM) using a strong base like n-butyllithium could potentially occur at the C3 position, facilitated by coordination to the methoxy and C2-fluorine. This would create a powerful nucleophile for forming new carbon-carbon or carbon-heteroatom bonds.

Logical Relationship of Reactivity:

Caption: Key reactivity pathways for 3-Chloro-2,6-difluoroanisole.

Applications in Medicinal Chemistry and Drug Development

Halogenated aromatic compounds are ubiquitous in modern pharmaceuticals.[1][2] The inclusion of chlorine and fluorine can significantly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity.[2] 3-Chloro-2,6-difluoroanisole serves as a valuable intermediate for introducing a specific substitution pattern that might be crucial for biological activity.

While specific drugs containing this exact moiety are not prominently cited, its structural elements are relevant. For instance, fluorinated and chlorinated aromatic rings are key components in kinase inhibitors, GPCR modulators, and antiviral agents.[1][3] The synthetic utility of this compound allows medicinal chemists to access novel chemical space by using it as a scaffold to build more complex molecules for screening in drug discovery programs.

Safety and Handling Protocols

As with any halogenated organic compound, proper safety precautions are essential when handling 3-Chloro-2,6-difluoroanisole. While a specific safety data sheet (SDS) for this compound is not widely available, guidelines can be inferred from similar structures like 3-chloro-2,6-difluoroaniline and other chloroanisoles.[4][5]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile rubber), chemical safety goggles, and a lab coat.[4][5]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[5][6] Avoid contact with skin, eyes, and clothing.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6]

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water.[4]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[4]

-

Inhalation: Remove to fresh air.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] In all cases of exposure, seek medical attention if symptoms persist.[4][6]

-

Conclusion

3-Chloro-2,6-difluoroanisole is a specialized chemical intermediate with significant potential in synthetic and medicinal chemistry. Its unique substitution pattern provides a foundation for constructing complex molecular architectures. Understanding its synthesis via established methods like the Williamson ether synthesis, coupled with an appreciation for its predictable reactivity, empowers researchers to effectively utilize this building block in their work. Adherence to strict safety protocols is paramount to ensure its safe handling and application in the laboratory.

References

-

Cole-Parmer. Material Safety Data Sheet - 3-Chloroanisole. [Link]

-

Jena, B. K., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Garel, L., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. PubMed. [Link]

-

Ismail, M. M. D. (2023). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fishersci.nl [fishersci.nl]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 3-Chloro-2,6-difluoroanisole (CAS Number 261762-38-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Anisoles in Modern Chemistry

3-Chloro-2,6-difluoroanisole is a halogenated aromatic compound that holds significant potential as a versatile building block in the synthesis of complex organic molecules, particularly within the realms of pharmaceutical and materials science. The strategic placement of chlorine and fluorine atoms on the anisole scaffold imparts unique electronic and steric properties, making it a valuable synthon for introducing specific functionalities and modulating the physicochemical characteristics of target molecules. This guide provides a comprehensive overview of the available technical information on 3-Chloro-2,6-difluoroanisole, including its synthesis, potential applications, and safety considerations.

The incorporation of chlorine and fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The presence of these halogens can influence lipophilicity and the electronic nature of the aromatic ring, thereby affecting intermolecular interactions with biological targets.[2]

Physicochemical Properties

| Property | Predicted/Estimated Value | Source |

| Molecular Formula | C₇H₅ClF₂O | [3] |

| Molecular Weight | 178.56 g/mol | [3] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| LogP | 2.6268 (for 4-Chloro-2,6-difluoroanisole) | [3] |

Synthesis and Reaction Pathways

A definitive, published synthesis protocol specifically for 3-Chloro-2,6-difluoroanisole is not widely available. However, a plausible and efficient synthetic route can be extrapolated from established methodologies for the synthesis of related polyfluoroanisoles. A highly relevant approach involves the diazotization of a corresponding aniline precursor followed by a methoxy substitution.

A potential synthetic pathway could commence from the commercially available 3-chloro-2,6-difluoroaniline. The synthesis would likely proceed via the following key steps:

-

Diazotization of 3-Chloro-2,6-difluoroaniline: The amino group of 3-chloro-2,6-difluoroaniline can be converted into a diazonium salt using a reagent such as sodium nitrite in the presence of a strong acid (e.g., sulfuric acid or hydrochloric acid) at low temperatures (typically 0-5 °C).

-

Methoxylation: The resulting diazonium salt can then be subjected to a methoxylation reaction. This can be achieved by heating the diazonium salt solution in the presence of methanol. This step replaces the diazonium group with a methoxy group to yield 3-Chloro-2,6-difluoroanisole.

This proposed synthesis is analogous to the preparation of other fluoroanisoles from fluoroanilines and offers a practical route to the target molecule.[4]

Hypothetical Experimental Protocol for the Synthesis of 3-Chloro-2,6-difluoroanisole:

Disclaimer: This is a theoretical protocol and should be optimized and validated in a laboratory setting by qualified personnel.

Step 1: Diazotization

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-chloro-2,6-difluoroaniline (1 equivalent) in a suitable acidic medium (e.g., a mixture of sulfuric acid and water) and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the aniline solution, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Methoxylation

-

In a separate reaction vessel, heat methanol to a gentle reflux.

-

Carefully and slowly add the freshly prepared diazonium salt solution to the hot methanol. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, continue to heat the reaction mixture at reflux for 1-2 hours to ensure the complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature.

-

Perform a standard aqueous work-up, including neutralization and extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 3-Chloro-2,6-difluoroanisole by a suitable method, such as vacuum distillation or column chromatography.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of 3-Chloro-2,6-difluoroanisole.

Reactivity and Potential Applications in Drug Discovery

The reactivity of 3-Chloro-2,6-difluoroanisole is dictated by the interplay of the electron-donating methoxy group and the electron-withdrawing halogen substituents. The fluorine atoms strongly activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to them. The chlorine atom is also a potential leaving group in such reactions.

This inherent reactivity makes 3-Chloro-2,6-difluoroanisole a valuable building block for introducing the 3-chloro-2,6-difluorophenyl moiety into larger molecules. This structural motif is of interest in drug discovery for several reasons:

-

Metabolic Stability: The presence of fluorine atoms can block sites of metabolism, leading to an increased half-life of a drug molecule.

-

Modulation of pKa: The electron-withdrawing nature of the halogens can influence the acidity or basicity of nearby functional groups, which can be crucial for drug-receptor interactions and pharmacokinetic properties.

-

Lipophilicity and Permeability: The combination of a methoxy group and halogens allows for fine-tuning of the molecule's lipophilicity, which is a key parameter for membrane permeability and overall drug absorption.

-

Conformational Control: The steric bulk of the ortho-fluorine and chlorine atoms can influence the conformation of the molecule, potentially locking it into a bioactive conformation.

While specific examples of drugs containing the 3-Chloro-2,6-difluoroanisole fragment are not readily found in the literature, the broader class of polychlorofluorinated aromatic compounds are prevalent in pharmaceuticals and agrochemicals.[2][5]

Spectroscopic Characterization (Predicted)

Definitive spectroscopic data for 3-Chloro-2,6-difluoroanisole is not available in public databases. However, based on the analysis of structurally similar compounds, the following spectral characteristics can be anticipated:

¹H NMR:

-

Aromatic Protons: The two aromatic protons would appear as a complex multiplet in the aromatic region (typically δ 6.5-7.5 ppm). The coupling patterns would be influenced by both proton-proton and proton-fluorine couplings.

-

Methoxy Protons: A sharp singlet corresponding to the three methoxy protons would be expected in the upfield region (typically δ 3.8-4.0 ppm).

¹³C NMR:

-

The spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

The carbon atoms directly bonded to fluorine would exhibit large one-bond carbon-fluorine coupling constants (¹JCF).

-

Smaller two- and three-bond carbon-fluorine couplings (²JCF and ³JCF) would also be observed for the other aromatic carbons.

-

The chemical shifts of the aromatic carbons would be significantly influenced by the electronic effects of the three halogen substituents and the methoxy group.

Mass Spectrometry:

-

The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

-

Fragmentation patterns would likely involve the loss of a methyl radical (•CH₃) from the methoxy group and potentially the loss of CO, Cl, or F atoms.

Safety, Handling, and Disposal

Based on the Safety Data Sheet (SDS) for 3-Chloro-2,6-difluoroanisole, the following safety precautions should be observed:

Hazard Identification:

-

May cause skin, eye, and respiratory irritation.

Handling:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

Contaminated packaging should be treated as hazardous waste.

Conclusion

3-Chloro-2,6-difluoroanisole is a promising, yet underexplored, building block for organic synthesis. Its unique substitution pattern offers a valuable tool for medicinal chemists and materials scientists to introduce specific electronic and steric properties into target molecules. While detailed experimental data is currently limited, this guide provides a comprehensive overview based on available information and logical scientific extrapolation. Further research into the synthesis, reactivity, and applications of this compound is warranted to fully unlock its potential in advancing chemical and pharmaceutical sciences.

References

-

PubChem. 3-Chloro-2,4-difluoroaniline. Available from: [Link]

-

PubChem. 3-Chloro-2,6-difluoroaniline. Available from: [Link]

- Google Patents. US5091580A - Process for the preparation of 2,6-difluoroaniline.

- Google Patents. JPH05112506A - Process for manufacturing 2,6-difluoroaniline from 1,2,3-trichlorobenzene.

- Google Patents. US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline.

- Google Patents. CN1258519C - Method for co-production of 3-chloro-4-fluoroaniline and 2, 6-dichlorofluorobenzene.

- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Inform

-

ResearchGate. ChemInform Abstract: Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline. Available from: [Link]

-

PMC. Fluorinated building blocks in drug design: new pathways and targets. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

-

SpectraBase. 3-chloro-N-(2,6-dichlorobenzylidene)-4-fluoroaniline - Optional[13C NMR]. Available from: [Link]

-

ChemBK. 3-CHLORO-2,6-DIFLUOROANILINE. Available from: [Link]

-

PubChem. 3-Chloro-2-methylanisole. Available from: [Link]

-

NIST WebBook. 2,6-Difluoroaniline. Available from: [Link]

-

ResearchGate. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances | Request PDF. Available from: [Link]

-

PrepChem.com. Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde. Available from: [Link]

-

PubChemLite. 3-chloro-2-fluorothioanisole (C7H6ClFS). Available from: [Link]

-

LookChem. 6-chloro-2,3-difluoroaniline. Available from: [Link]

Sources

- 1. news.umich.edu [news.umich.edu]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 3-CHLORO-2-FLUOROANISOLE synthesis - chemicalbook [chemicalbook.com]

- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-Chloro-2,6-difluoroanisole

Introduction: The Significance of 3-Chloro-2,6-difluoroanisole in Modern Drug Discovery

3-Chloro-2,6-difluoroanisole (CAS No: 261762-38-3) is a highly functionalized aromatic compound that has emerged as a valuable building block in the synthesis of complex pharmaceutical and agrochemical agents. Its unique substitution pattern, featuring a chlorine atom and two fluorine atoms on an anisole core, provides medicinal chemists with a versatile scaffold for molecular design. The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the chlorine atom offers a reactive handle for further synthetic transformations. This guide provides a comprehensive overview of a plausible and robust synthetic route to 3-Chloro-2,6-difluoroanisole, designed for researchers, scientists, and professionals in drug development.

Strategic Approach to the Synthesis

The synthesis of 3-Chloro-2,6-difluoroanisole is best approached through a multi-step pathway that allows for the controlled introduction of the desired functional groups onto the aromatic ring. A logical and efficient strategy commences with a commercially available starting material, 2,6-difluoroaniline, and proceeds through a series of well-established and reliable chemical transformations. This approach ensures a high degree of control over the final product's purity and yield.

The proposed synthetic pathway can be dissected into three key stages:

-

Electrophilic Chlorination: Introduction of a chlorine atom onto the 2,6-difluoroaniline ring.

-

Diazotization and Hydrolysis: Conversion of the amino group of the resulting 3-chloro-2,6-difluoroaniline to a hydroxyl group, yielding 3-chloro-2,6-difluorophenol.

-

Williamson Ether Synthesis: Methylation of the phenolic hydroxyl group to afford the target molecule, 3-Chloro-2,6-difluoroanisole.

This strategic sequence is designed to maximize reaction efficiency and minimize the formation of unwanted side products.

Figure 1: Proposed multi-step synthesis of 3-Chloro-2,6-difluoroanisole.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Chloro-2,6-difluoroaniline

The introduction of a chlorine atom onto the 2,6-difluoroaniline ring is achieved via an electrophilic aromatic substitution reaction. The amino group is a strong activating group and is ortho, para-directing. Direct chlorination will preferentially yield 4-chloro-2,6-difluoroaniline. To achieve chlorination at the meta position (position 3), a careful selection of the chlorinating agent and reaction conditions is crucial. While this reaction may present challenges in regioselectivity, the following protocol using N-chlorosuccinimide (NCS) offers a milder alternative to harsher chlorinating agents.[1][2] It is important to note that the formation of isomeric byproducts is possible, and purification by chromatography is essential.

Experimental Protocol:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2,6-difluoroaniline (10.0 g, 77.4 mmol) in 100 mL of acetonitrile.

-

Cool the solution to 0-5 °C in an ice bath.

-

To the stirred solution, add N-chlorosuccinimide (11.4 g, 85.2 mmol, 1.1 equivalents) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding 100 mL of water.

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the desired 3-chloro-2,6-difluoroaniline isomer.

| Reagent/Parameter | Quantity/Value | Moles/Equivalents |

| 2,6-Difluoroaniline | 10.0 g | 77.4 mmol |

| N-Chlorosuccinimide | 11.4 g | 85.2 mmol (1.1 eq) |

| Acetonitrile | 100 mL | - |

| Reaction Temperature | 0 °C to Room Temp. | - |

| Reaction Time | 12-16 hours | - |

| Expected Yield | 40-50% (after purification) | - |

Table 1: Reagents and conditions for the synthesis of 3-Chloro-2,6-difluoroaniline.

Step 2: Synthesis of 3-Chloro-2,6-difluorophenol

The conversion of the amino group of 3-chloro-2,6-difluoroaniline to a hydroxyl group is a classic transformation achieved through the formation of a diazonium salt followed by hydrolysis.[3][4] This Sandmeyer-type reaction is a reliable method for introducing a hydroxyl group onto an aromatic ring.

Experimental Protocol:

-

In a 500 mL three-necked round-bottom flask, prepare a solution of concentrated sulfuric acid (25 mL) in 150 mL of water.

-

To this acidic solution, add 3-chloro-2,6-difluoroaniline (8.0 g, 48.9 mmol) and stir until a fine suspension is formed.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (3.7 g, 53.8 mmol, 1.1 equivalents) in 20 mL of water.

-

Add the sodium nitrite solution dropwise to the aniline suspension over 30-45 minutes, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.

-

In a separate beaker, bring 100 mL of water to a boil.

-

Slowly and carefully add the cold diazonium salt solution to the boiling water. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, continue to heat the mixture at reflux for 1 hour.

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-chloro-2,6-difluorophenol.

-

The crude product can be purified by distillation under reduced pressure or by recrystallization.

| Reagent/Parameter | Quantity/Value | Moles/Equivalents |

| 3-Chloro-2,6-difluoroaniline | 8.0 g | 48.9 mmol |

| Concentrated Sulfuric Acid | 25 mL | - |

| Sodium Nitrite | 3.7 g | 53.8 mmol (1.1 eq) |

| Reaction Temperature | 0-5 °C (diazotization), Reflux (hydrolysis) | - |

| Reaction Time | 1.5 hours (diazotization), 1 hour (hydrolysis) | - |

| Expected Yield | 70-80% | - |

Table 2: Reagents and conditions for the synthesis of 3-Chloro-2,6-difluorophenol.

Step 3: Synthesis of 3-Chloro-2,6-difluoroanisole

The final step in the synthesis is the methylation of the phenolic hydroxyl group of 3-chloro-2,6-difluorophenol. The Williamson ether synthesis is a highly efficient and widely used method for this transformation.[5][6][7]

Experimental Protocol:

-

In a 250 mL round-bottom flask, dissolve 3-chloro-2,6-difluorophenol (6.0 g, 36.5 mmol) in 100 mL of acetone.

-

To this solution, add anhydrous potassium carbonate (7.6 g, 54.8 mmol, 1.5 equivalents).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Add dimethyl sulfate (4.8 g, 38.3 mmol, 1.05 equivalents) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction by TLC until the starting phenol is consumed.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Wash the filter cake with a small amount of acetone.

-

Combine the filtrate and washings, and concentrate under reduced pressure to remove the acetone.

-

Dissolve the residue in 100 mL of diethyl ether and wash with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted phenol, followed by a wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-Chloro-2,6-difluoroanisole.

-

Purify the product by vacuum distillation to yield a colorless liquid.

| Reagent/Parameter | Quantity/Value | Moles/Equivalents |

| 3-Chloro-2,6-difluorophenol | 6.0 g | 36.5 mmol |

| Potassium Carbonate | 7.6 g | 54.8 mmol (1.5 eq) |

| Dimethyl Sulfate | 4.8 g | 38.3 mmol (1.05 eq) |

| Acetone | 100 mL | - |

| Reaction Temperature | Reflux | - |

| Reaction Time | 4-6 hours | - |

| Expected Yield | 85-95% | - |

Table 3: Reagents and conditions for the synthesis of 3-Chloro-2,6-difluoroanisole.

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 3-Chloro-2,6-difluoroanisole. Each step utilizes well-established chemical principles, ensuring a high degree of success for researchers with a solid foundation in organic synthesis. The challenges associated with the regioselectivity of the initial chlorination step underscore the importance of careful reaction control and robust purification techniques. As the demand for novel fluorinated building blocks in drug discovery continues to grow, the development of even more efficient and selective synthetic methodologies for compounds like 3-Chloro-2,6-difluoroanisole will remain an active area of research.

References

- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.

- Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.

-

Wikipedia contributors. (2023). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-2,6-difluoroaniline. Retrieved from [Link]

-

Byju's. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]

-

ProQuest. (n.d.). A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-Chloro-2,6-difluoroaniline | C6H4ClF2N | CID 17750745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 69411-06-9 | 4-CHLORO-2,6-DIFLUOROANILINE [fluoromart.com]

- 6. US5091580A - Process for the preparation of 2,6-difluoroaniline - Google Patents [patents.google.com]

- 7. EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Google Patents [patents.google.com]

Introduction: The Strategic Importance of 3-Chloro-2,6-difluoroanisole

An In-Depth Technical Guide to the Structural Analysis of 3-Chloro-2,6-difluoroanisole

In the landscape of modern drug discovery and agrochemical development, the precision of molecular architecture is paramount. Halogenated aromatic compounds serve as foundational scaffolds, offering unique electronic properties, metabolic stability, and binding interactions. 3-Chloro-2,6-difluoroanisole (CAS No: 261762-38-3) is one such molecule of interest. Its trifunctionalized benzene ring, featuring a chlorine atom, two fluorine atoms, and a methoxy group, presents a unique substitution pattern that is synthetically valuable.

This guide provides a comprehensive, in-depth analysis of the structural elucidation of 3-chloro-2,6-difluoroanisole. As a Senior Application Scientist, my objective is not merely to present data but to provide a validated, logical workflow that ensures the unambiguous confirmation of the molecule's identity and purity. We will delve into the core analytical techniques, explaining the causality behind methodological choices and interpreting the resulting data with scientific rigor. This document is intended for researchers, chemists, and quality control specialists who require a self-validating system for structural confirmation.

Core Analytical Strategy: A Multi-Technique Approach

The definitive structural confirmation of a molecule like 3-chloro-2,6-difluoroanisole cannot rely on a single analytical technique. Instead, we employ a synergistic workflow where each method provides a unique and complementary piece of the structural puzzle. The convergence of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy creates a robust and irrefutable body of evidence.

Caption: Comprehensive workflow for the structural elucidation of 3-chloro-2,6-difluoroanisole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Analysis

NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. For 3-chloro-2,6-difluoroanisole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential to map out the complete carbon-hydrogen framework and confirm the positions of the halogen substituents.

Causality Behind Expected Spectra

The substitution pattern is key. The methoxy group (-OCH₃) is an ortho-, para-directing activator, while chlorine and fluorine are ortho-, para-directing deactivators. The two fluorine atoms at positions 2 and 6 create a plane of symmetry, rendering them chemically equivalent. The chlorine at position 3 and the methoxy group at position 1 dictate the electronic environment of the two remaining aromatic protons at positions 4 and 5.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum will provide information on the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.

-

Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.9-4.0 ppm. This region is characteristic of methoxy groups attached to an aromatic ring.

-

Aromatic Protons (H-4 and H-5): The two aromatic protons are in different chemical environments and will couple to each other and to the neighboring fluorine atoms.

-

H-5: This proton is ortho to H-4 and meta to the fluorine at C-6. It will appear as a triplet of doublets (td) or a complex multiplet. The primary splitting will be a triplet due to similar ortho coupling to H-4 and the fluorine at C-6. This triplet will be further split into doublets by a smaller meta coupling to the fluorine at C-2.

-

H-4: This proton is ortho to H-5 and para to the fluorine at C-2. It will likely appear as a doublet of doublets (dd) or a complex multiplet, coupling to H-5 and the fluorine at C-2.

-

Spectroscopic Data of 3-Chloro-2,6-difluoroanisole: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Chloro-2,6-difluoroanisole, a compound of interest for researchers, scientists, and professionals in drug development. While direct experimental spectra for this specific molecule are not widely available in public databases, this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust predictive analysis. By understanding the influence of each substituent on the overall spectroscopic signature, this guide serves as a valuable resource for the identification, characterization, and quality control of 3-Chloro-2,6-difluoroanisole.

Molecular Structure and Predicted Spectroscopic Features

3-Chloro-2,6-difluoroanisole possesses a unique substitution pattern on the benzene ring that dictates its electronic and, consequently, its spectroscopic properties. The interplay of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing halogen atoms (-Cl, -F) creates a distinct electronic environment for each nucleus, which can be probed by various spectroscopic techniques.

The methoxy group, being an activating group, tends to increase electron density in the ring, particularly at the ortho and para positions, through resonance. Conversely, the fluorine and chlorine atoms are deactivating due to their high electronegativity, withdrawing electron density through induction. This combination of effects results in a complex and informative set of spectroscopic data.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.[1]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected chemical shift range for aromatic protons (typically 6-9 ppm).

-

Use a pulse angle of 30-45 degrees to allow for faster relaxation and a shorter experimental time.

-

The relaxation delay should be set to at least 1-2 seconds to ensure full relaxation of the protons.

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Spectral Data

The aromatic region of the ¹H NMR spectrum of 3-Chloro-2,6-difluoroanisole is expected to show two distinct signals corresponding to the two non-equivalent aromatic protons. The methoxy group will exhibit a singlet in the upfield region.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.10 - 7.30 | Triplet of doublets (td) | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 8-9 Hz |

| H-5 | 6.80 - 7.00 | Triplet of doublets (td) | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 8-9 Hz |

| -OCH₃ | 3.80 - 4.00 | Singlet (s) | - |

Causality Behind Predictions:

-

Chemical Shifts: The chemical shifts are predicted based on the additive effects of the substituents. The two fluorine atoms at positions 2 and 6 will deshield the adjacent protons, shifting them downfield. The chlorine at position 3 will also have a deshielding effect. The methoxy group at position 1 will have a shielding effect on the para proton (H-4) and a weaker effect on the meta proton (H-5) through resonance. Comparison with the spectra of 3-chloroanisole and 2,6-difluoroaniline helps in refining these predictions.[2][3][4]

-

Multiplicity and Coupling Constants: The aromatic protons will be coupled to each other and to the adjacent fluorine atoms. The H-4 proton is expected to be a triplet of doublets due to coupling with the H-5 proton and the two equivalent fluorine atoms at C-2 and C-6. Similarly, the H-5 proton will be a triplet of doublets due to coupling with the H-4 proton and the two fluorine atoms. The magnitude of the H-F coupling constants is typically in the range of 8-10 Hz for ortho coupling.[5]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg) is typically required compared to ¹H NMR. Use the same deuterated solvent for consistency.

-

Instrumentation: A high-field NMR spectrometer with a broadband probe is necessary.

-

Acquisition Parameters:

-

A wider spectral width is needed to cover the chemical shift range of aromatic and aliphatic carbons (typically 0-200 ppm).

-

Proton decoupling is usually employed to simplify the spectrum to single lines for each carbon.

-

A longer relaxation delay (e.g., 2-5 seconds) is often required due to the longer relaxation times of quaternary carbons.

-

-

Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The solvent peaks are used for referencing.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in 3-Chloro-2,6-difluoroanisole. The carbons directly bonded to fluorine will appear as doublets due to C-F coupling.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C-1 (-OCH₃) | 150 - 155 | Triplet (t) | J(C-F) ≈ 2-4 Hz |

| C-2 (-F) | 155 - 160 | Doublet of doublets (dd) | ¹J(C-F) ≈ 240-260 Hz, ³J(C-F) ≈ 3-5 Hz |

| C-3 (-Cl) | 115 - 120 | Doublet (d) | J(C-F) ≈ 15-20 Hz |

| C-4 | 125 - 130 | Singlet (s) | - |

| C-5 | 110 - 115 | Doublet (d) | J(C-F) ≈ 20-25 Hz |

| C-6 (-F) | 155 - 160 | Doublet of doublets (dd) | ¹J(C-F) ≈ 240-260 Hz, ³J(C-F) ≈ 3-5 Hz |

| -OCH₃ | 55 - 60 | Singlet (s) | - |

Causality Behind Predictions:

-

Chemical Shifts: The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents. The carbons attached to the highly electronegative fluorine atoms (C-2 and C-6) are expected to be significantly downfield. The carbon bearing the methoxy group (C-1) will also be downfield. The presence of chlorine at C-3 will also cause a downfield shift. Data from similar halogenated anisoles and benzenes provide a basis for these predictions.[6][7]

-

Multiplicity and Coupling Constants: The most prominent feature will be the large one-bond C-F coupling (¹J(C-F)) for C-2 and C-6. Smaller two- and three-bond couplings will also be observed for other carbons, providing valuable structural confirmation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Liquid Samples: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

-

Solid Samples: The solid can be ground with KBr powder and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

-

Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (-OCH₃) | 2950 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-O-C Asymmetric Stretch | 1275 - 1200 | Strong |

| C-O-C Symmetric Stretch | 1075 - 1020 | Strong |

| C-F Stretch | 1350 - 1150 | Strong |

| C-Cl Stretch | 850 - 550 | Medium-Strong |

Causality Behind Predictions:

The predicted absorption bands are based on the characteristic vibrational frequencies of the functional groups present in 3-Chloro-2,6-difluoroanisole. The strong C-F and C-O stretching bands are particularly diagnostic. The exact positions of the aromatic C=C stretching bands can provide information about the substitution pattern. Comparisons with the IR spectra of anisole, 3-chloroaniline, and 2,6-difluoroaniline support these assignments.[3][8][9][10]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).[11][12]

-

Ionization: Electron Ionization (EI) is a common technique that generates a molecular ion and characteristic fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectral Data

-

Molecular Ion (M⁺): The molecular weight of 3-Chloro-2,6-difluoroanisole (C₇H₅ClF₂O) is 178.56 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z 178.

-

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak will be accompanied by an M+2 peak at m/z 180 with an intensity of approximately one-third of the M⁺ peak. This isotopic signature is a strong indicator of the presence of one chlorine atom.

-

Major Fragmentation Pathways:

-

Loss of a methyl group (-CH₃): [M - 15]⁺ at m/z 163.

-

Loss of a methoxy group (-OCH₃): [M - 31]⁺ at m/z 147.

-

Loss of a chlorine atom (-Cl): [M - 35]⁺ at m/z 143.

-

Loss of carbon monoxide (-CO): [M - 28]⁺ from subsequent fragmentation.

-

The fragmentation pattern of anisole typically involves the loss of a methyl radical followed by the elimination of carbon monoxide.[8] The presence of halogen substituents will influence the relative abundance of these and other fragment ions.

Experimental Workflows and Data Integration

The comprehensive spectroscopic characterization of a molecule like 3-Chloro-2,6-difluoroanisole involves a logical workflow where data from different techniques are integrated to provide a conclusive structural assignment.

Caption: Overall workflow for the synthesis and spectroscopic characterization.

The different spectroscopic techniques provide complementary information that, when combined, allows for an unambiguous structural determination.

Caption: Logical relationship and cross-validation between spectroscopic techniques.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectroscopic data for 3-Chloro-2,6-difluoroanisole. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, a comprehensive set of expected spectral features has been compiled. This information is invaluable for researchers working on the synthesis, identification, and application of this and related halogenated aromatic compounds, enabling them to confidently interpret experimental data and ensure the integrity of their materials. The presented protocols and workflow diagrams further serve as a practical resource for planning and executing the spectroscopic characterization of novel chemical entities.

References

- Kumagai, T., & Nishi, H. (1995). A New One-Pot Procedure for the Synthesis of m-Fluoroanisoles from Polyfluoroanilines. Journal of Fluorine Chemistry, 74(2), 237-238.

-

ProQuest. (n.d.). A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline. Retrieved from [Link]

- MDPI. (2022).

-

PubChem. (n.d.). 3-Chloro-2,6-difluoroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-2,4-difluoroaniline. Retrieved from [Link]

- Pfeifer, O., Lohmann, U., & Ballschmiter, K. (2001). Halogenated methyl-phenyl ethers (anisoles) in the environment: determination of vapor pressures, aqueous solubilities, Henry's law constants, and gas/water- (Kgw), n-octanol/water- (Kow) and gas/n-octanol (Kgo) partition coefficients. Fresenius' journal of analytical chemistry, 371(5), 598–606.

-

OSTI.GOV. (n.d.). Nuclear Magnetic Resonance and LC/MS Characterization of Native and New Mass-labeled Fluorinated Telomer Alcohols, Acids and Uns. Retrieved from [Link]

- Hindawi. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Journal of Chemistry, 2010, 1-12.

-

Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-2,6-difluoroaniline. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-chloro-N-(2,6-dichlorobenzylidene)-4-fluoroaniline - [13C NMR]. Retrieved from [Link]

-

SpectraBase. (n.d.). 3'-Chloro-2',6'-difluoroacetophenone - [ATR-IR]. Retrieved from [Link]

-

ChemBK. (n.d.). 3-CHLORO-2,6-DIFLUOROANILINE. Retrieved from [Link]

-

Chemdad. (n.d.). 3-CHLORO-2,6-DIFLUOROANISOLE. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Difluoroaniline. Retrieved from [Link]

-

NIST. (n.d.). 2,6-Difluoroaniline. Retrieved from [Link]

-

NIST. (n.d.). Anisole. Retrieved from [Link]

-

NIST. (n.d.). o-Chloroaniline. Retrieved from [Link]

Sources

- 1. epfl.ch [epfl.ch]

- 2. 3-Chloroanisole(2845-89-8) 1H NMR [m.chemicalbook.com]

- 3. 2,6-Difluoroaniline | C6H5F2N | CID 79647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloroaniline(108-42-9) 1H NMR spectrum [chemicalbook.com]

- 5. osti.gov [osti.gov]

- 6. Halogenated methyl-phenyl ethers (anisoles) in the environment: determination of vapor pressures, aqueous solubilities, Henry's law constants, and gas/water- (Kgw), n-octanol/water- (Kow) and gas/n-octanol (Kgo) partition coefficients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Anisole [webbook.nist.gov]

- 9. 3-Chloroaniline(108-42-9) IR Spectrum [m.chemicalbook.com]

- 10. o-Chloroaniline [webbook.nist.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 3-Chloro-2,6-difluoroanisole: A Key Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Anisoles in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of medicinal chemistry. Halogenated organic compounds, particularly substituted anisoles, serve as versatile intermediates, offering chemists a powerful toolkit to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. 3-Chloro-2,6-difluoroanisole, a key building block, exemplifies the utility of this molecular class. Its unique substitution pattern—a chlorine atom and two fluorine atoms adorning the anisole core—provides a handle for a variety of chemical transformations and imparts specific electronic properties that can enhance biological activity and metabolic stability. This guide offers a comprehensive technical overview of 3-Chloro-2,6-difluoroanisole, from its fundamental properties to its synthesis and applications, providing researchers and drug development professionals with the critical information needed to leverage this important synthetic intermediate.

Physicochemical Properties of 3-Chloro-2,6-difluoroanisole

A thorough understanding of the physicochemical properties of 3-Chloro-2,6-difluoroanisole is essential for its effective handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClF₂O | [1] |

| Molecular Weight | 178.56 g/mol | [1] |

| CAS Number | 261762-38-3 | [1] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |

| Boiling Point | 200.0 ± 35.0 °C (Predicted) | [1] |

| Density | 1.334 ± 0.06 g/cm³ (Predicted) | [1] |

| Refractive Index | 1.4880 (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of 3-Chloro-2,6-difluoroanisole: A Strategic Approach

While specific, detailed synthetic protocols for 3-Chloro-2,6-difluoroanisole are not extensively published in readily available literature, a general and logical synthetic strategy can be inferred from established organic chemistry principles and analogous transformations. A plausible route would involve the methylation of a corresponding phenol precursor, 3-chloro-2,6-difluorophenol.

The synthesis of halogenated anisoles often proceeds via the Williamson ether synthesis, a robust and widely used method. This reaction involves the deprotonation of a phenol by a suitable base to form a phenoxide, which then acts as a nucleophile to attack a methylating agent.

A potential synthetic workflow is outlined below:

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Chloro-2,6-difluoroanisole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Understanding the Molecule and its Associated Risks

3-Chloro-2,6-difluoroanisole is a halogenated aromatic ether, a class of compounds frequently utilized as building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern offers specific reactivity that is valuable to the medicinal chemist. However, as with many halogenated intermediates, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of the research.

This guide provides a comprehensive overview of the safety and handling considerations for 3-Chloro-2,6-difluoroanisole. Moving beyond a simple recitation of standard laboratory practice, we will delve into the rationale behind specific safety measures, drawing upon data from the compound itself and structurally related molecules to build a robust framework for risk assessment and mitigation. The protocols outlined herein are designed to be self-validating, fostering a culture of safety through a deep understanding of the "why" behind each procedural step.

Hazard Identification and Risk Assessment: A Proactive Approach

The primary and most critical step in the safe handling of any chemical is a thorough understanding of its intrinsic hazards. For 3-Chloro-2,6-difluoroanisole, the available safety data indicates the following primary concerns:

-

Skin Irritation: Causes skin irritation (H315).[1]

-

Serious Eye Irritation: Causes serious eye irritation (H319).[1]

-

Respiratory Irritation: May cause respiratory irritation (H335).[1]

While specific toxicity data for 3-Chloro-2,6-difluoroanisole is not extensively published, the hazards associated with structurally similar compounds, such as other halogenated anisoles and anilines, suggest that caution should be exercised. In the absence of comprehensive toxicological data, a conservative approach that treats the compound as potentially harmful upon ingestion, inhalation, and dermal contact is warranted.

Occupational Exposure Limits (OELs): Establishing a Baseline for Safe Air Quality

Currently, there are no established specific Occupational Exposure Limits (OELs) for 3-Chloro-2,6-difluoroanisole from regulatory bodies like OSHA or ACGIH. However, it is instructive to consider the OELs for other halogenated compounds used in similar settings. For instance, the National Institute for Occupational Safety and Health (NIOSH) recommends a ceiling limit of 2 ppm over one hour for halogenated anesthetic gases.[2][3] While the application is different, this highlights the general concern for limiting the inhalation of halogenated organic vapors. Given that 3-Chloro-2,6-difluoroanisole is a volatile compound, all handling procedures should be designed to minimize airborne concentrations.

Data Summary: Physicochemical and Hazard Information

| Property | Value | Source |

| Chemical Formula | C₇H₅ClF₂O | [1] |

| Molecular Weight | 178.56 g/mol | [1] |

| Hazard Statements | H315, H319, H335 | [1] |

| Signal Word | Warning | [1] |

| Boiling Point | 200.0±35.0 °C (Predicted) | [4] |

| Density | 1.334±0.06 g/cm³ (Predicted) | [4] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe chemical handling lies in a hierarchical approach to risk mitigation, starting with the most effective measures.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the hazard from the operator. For 3-Chloro-2,6-difluoroanisole, the following are mandatory:

-

Fume Hood: All manipulations of 3-Chloro-2,6-difluoroanisole, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood.[5] This is critical to prevent the inhalation of vapors.

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is not a matter of preference but a critical safety requirement.

-

Eye and Face Protection: Tightly fitting safety goggles with side shields are the minimum requirement.[6] Given the risk of serious eye irritation, the use of a face shield in conjunction with goggles is strongly recommended, especially when handling larger quantities or during procedures with a high risk of splashing.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a common choice, but it is crucial to consult a glove compatibility chart for the specific breakthrough time and permeation rate for halogenated aromatic compounds. Always double-glove when handling this compound.

-

Lab Coat: A flame-resistant lab coat that is fully buttoned is required to protect against splashes.[7]

-

Clothing: Long pants and closed-toe shoes are mandatory in any laboratory setting.[7]

-

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, or during a large spill, a full-face respirator with appropriate cartridges for organic vapors should be used.[6]

Caption: Hierarchy of controls for managing chemical exposure.

Safe Handling and Storage Protocols: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe working environment.

Receiving and Storage

-

Inspection: Upon receipt, inspect the container for any damage or leaks.

-

Storage Location: Store 3-Chloro-2,6-difluoroanisole in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][8]

-

Container Integrity: Keep the container tightly closed when not in use.[6][9]

-

Locked Storage: Store the compound in a locked cabinet or an area with restricted access.[1][6]

Experimental Procedures

-

Pre-use Preparation: Before handling, ensure that all necessary engineering controls are operational and that all required PPE is readily available and in good condition.

-

Weighing and Transferring: Conduct all weighing and transferring operations within a fume hood. Use non-sparking tools to prevent ignition sources.[6]

-

Reaction Setup: When setting up reactions, ensure that the apparatus is secure and that there is adequate cooling and pressure relief, especially for exothermic reactions.

-

Work Practice: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][6] Wash hands thoroughly after handling.[6]

Caption: Step-by-step workflow for the safe handling of 3-Chloro-2,6-difluoroanisole.

Emergency Procedures: Preparedness and Response

Even with the best precautions, accidents can happen. A well-defined emergency response plan is crucial.

First Aid Measures

The immediate and correct application of first aid can significantly reduce the severity of an injury.

| Exposure Route | First Aid Protocol | Citation |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. | [1] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | [1][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [1] |

Spill Response

A prompt and appropriate response to a chemical spill is critical to prevent further contamination and exposure.

For a Minor Spill (contained within the fume hood):

-

Alert personnel in the immediate area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE , including double gloves, safety goggles, a face shield, and a lab coat.

-

Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[10][11]

-

Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

Dispose of all contaminated materials as hazardous waste.

For a Major Spill (outside of a fume hood or a large volume):

-

Evacuate the laboratory immediately.

-

Alert others in the vicinity and activate the emergency alarm.

-

Close the laboratory doors to contain the vapors.

-

Contact the institution's emergency response team or the local fire department from a safe location.

-

Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Waste Disposal: Responsible Stewardship

All waste containing 3-Chloro-2,6-difluoroanisole, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[6][9] Follow all local, state, and federal regulations for hazardous waste disposal. Empty containers may retain product residue and should be handled with the same precautions as the full container.[5][9]

Conclusion: A Commitment to Safety

The safe and effective use of 3-Chloro-2,6-difluoroanisole in a research and development setting is contingent upon a comprehensive understanding of its hazards and the diligent application of appropriate safety protocols. By integrating the principles of hazard assessment, engineering controls, personal protective equipment, and emergency preparedness into all aspects of its handling, researchers can mitigate the risks associated with this valuable synthetic building block. This guide serves as a foundational document to be supplemented by institution-specific safety procedures and the professional judgment of the well-informed scientist.

References

- 3-Chloro-2,6-difluoropyridine SDS, 52208-56-7 Safety Data Sheets - ECHEMI. (n.d.).

- 3-Chloro-2,6-difluoroaniline - SAFETY DATA SHEET. (2024, March 2).

- 3-Chloro-2,6-difluorobenzoyl chloride Safety Data Sheet. (2019, January 29).

- 3-CHLORO-2,6-DIFLUOROANISOLE - Safety Data Sheet. (2023, December 7). ChemicalBook.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 24).

- Chemical spill cleanup procedures. (2021, September 2). J&K Scientific LLC.

- Occupational Exposure to Halogenated Anaesthetic Gases in Hospitals: A Systematic Review of Methods and Techniques to Assess Air Concentration Levels. (n.d.). PubMed Central.

- SAFETY DATA SHEET. (2024, November 16). TCI Chemicals.

- SAFETY DATA SHEET. (2024, March 29). Fisher Scientific.

- Spill Control/Emergency Response. (2025, January 14). EHSO Manual 2025-2026.

- Waste Anesthetic Gas - Occupational Health and Safety. (2025, April 11). Virginia Commonwealth University.

- Guide for Chemical Spill Response. (n.d.).

- Personal Protective Equipment. (n.d.).

- Material Safety Data Sheet - 3-Chloroanisole. (n.d.). Cole-Parmer.

- Halogenated Anesthetic Gasses - Fact Sheet. (n.d.).

- 3-CHLORO-2,6-DIFLUOROANISOLE Two Chongqing Chemdad Co. (n.d.).

Sources

- 1. 3-CHLORO-2,6-DIFLUOROANISOLE - Safety Data Sheet [chemicalbook.com]

- 2. Waste Anesthetic Gas - Occupational Health and Safety - Virginia Commonwealth University [healthsafety.vcu.edu]

- 3. hsrm.umn.edu [hsrm.umn.edu]

- 4. 3-CHLORO-2,6-DIFLUOROANISOLE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. echemi.com [echemi.com]

- 7. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. jk-sci.com [jk-sci.com]

- 11. acs.org [acs.org]

An In-depth Technical Guide to the Solubility of 3-Chloro-2,6-difluoroanisole

This guide provides a comprehensive technical overview of the solubility of 3-Chloro-2,6-difluoroanisole, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of extensive published experimental data for this specific molecule, this document focuses on the foundational principles governing its solubility, the authoritative methodologies for its determination, and a predictive analysis based on its structural characteristics.

Introduction to 3-Chloro-2,6-difluoroanisole and its Significance

3-Chloro-2,6-difluoroanisole (CAS No. 261762-38-3) is a halogenated aromatic ether. Its molecular structure, featuring a methoxy group and halogen substituents on the benzene ring, suggests it is a lipophilic, non-polar compound with limited aqueous solubility. Understanding the solubility of such compounds is a critical parameter in various scientific disciplines, particularly in drug discovery and development. Low aqueous solubility can significantly hinder the bioavailability of a potential drug candidate, leading to unpredictable and unreliable results in in vitro and in vivo studies. Therefore, accurate characterization of solubility is essential in the early stages of research to guide formulation strategies and predict a compound's behavior in biological systems.[1][2][3]

Table 1: Physicochemical Properties of 3-Chloro-2,6-difluoroanisole and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Water Solubility |

| 3-Chloro-2,6-difluoroanisole | C₇H₅ClF₂O | 178.56 | ~2.63 | Not experimentally determined; expected to be low. |

| 4-Chloro-2,6-difluoroanisole | C₇H₅ClF₂O | 178.56 | 2.6268[4] | Not experimentally determined; expected to be low. |

| 3-Chloro-2,6-difluoroaniline | C₆H₄ClF₂N | 163.55 | Not available | No information available[5] |

| 2,6-Difluoroaniline | C₆H₅F₂N | 129.11 | Not available | Not available |

| Anisole | C₇H₈O | 108.14 | 2.11 | 1.7 g/L at 25 °C |

Note: Predicted LogP values are estimations and can vary between different computational models.

Theoretical Framework for Solubility

The solubility of a substance is defined as the maximum amount of that substance that can be dissolved in a given volume of a solvent at a specific temperature to form a saturated solution. For organic molecules like 3-Chloro-2,6-difluoroanisole, solubility is governed by the principle of "like dissolves like."

Aqueous Solubility: The presence of two fluorine atoms and one chlorine atom, all of which are electronegative, along with the ether linkage, introduces some polarity to the molecule. However, the dominant feature is the aromatic ring, which is non-polar. This suggests that the interaction with polar water molecules will be weak, leading to low aqueous solubility.

Organic Solvent Solubility: It is anticipated that 3-Chloro-2,6-difluoroanisole will exhibit significantly higher solubility in non-polar organic solvents such as hexane and toluene, and moderate solubility in polar aprotic solvents like acetone and ethyl acetate, and polar protic solvents like methanol and ethanol.

Authoritative Experimental Protocols for Solubility Determination

To ensure data integrity and reproducibility, standardized methods for solubility determination are crucial. The following section details the most widely accepted protocols applicable to compounds like 3-Chloro-2,6-difluoroanisole.